H2N-D-PRO-OME

Asymmetric synthesis Organocatalysis Diastereoselectivity

H2N-D-PRO-OME (CAS 604003-90-9) is a D-configuration proline derivative essential for accessing enantiomeric product space. Its free N-alpha-amino group enables direct N-functionalization, while the D-scaffold confers resistance to peptidyl-dipeptidase hydrolysis, enhancing peptide stability. Ideal for asymmetric organocatalysis and peptide-based probe development. Order high-purity research quantities for your next synthesis.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B1501001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-D-PRO-OME
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1N
InChIInChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m1/s1
InChIKeyGPTHYJZLMPEXPV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H2N-D-PRO-OME (N-alpha-Amino-D-proline Methyl Ester) Procurement Baseline: Chiral Building Block for Asymmetric Synthesis and Peptide Engineering


H2N-D-PRO-OME (CAS 604003-90-9) is N-alpha-amino-D-proline methyl ester, an unnatural amino acid derivative containing a chiral D-proline scaffold with a pyrrolidine ring, a primary amino group at the N-alpha position, and a methyl ester functionality . Unlike the natural L-proline series, the D-configuration enables access to enantiomeric product space in asymmetric organocatalysis and provides distinct stereoelectronic properties in peptide and peptidomimetic design [1]. The compound serves as a versatile chiral building block and catalyst precursor in organic synthesis, pharmaceutical intermediate development, and peptide engineering applications requiring defined D-stereochemistry [1].

H2N-D-PRO-OME: Why Stereochemical and Functional Group Identity Prevents Generic Substitution in Synthesis Workflows


Substitution of H2N-D-PRO-OME with L-proline derivatives or alternative D-proline ester forms introduces stereochemical divergence that propagates through synthetic sequences, altering absolute configuration of downstream chiral centers in both organocatalytic transformations [1] and peptide-based assemblies [2]. The free N-alpha-amino group in H2N-D-PRO-OME represents a distinct functional handle not present in simple D-proline methyl ester (CAS 43041-12-9) or its hydrochloride salt (CAS 65365-28-8), enabling unique derivatization pathways such as direct N-functionalization without deprotection steps [1]. Even among D-proline methyl ester variants, the hydrochloride salt form differs fundamentally in solubility profile, handling characteristics, and compatibility with base-sensitive reaction conditions . Stereochemical substitution (D- to L-) results in opposite enantioselectivity outcomes in asymmetric catalysis, a well-documented phenomenon where D- and L-proline catalysts produce antipodal product enantiomers under otherwise identical reaction conditions [1].

H2N-D-PRO-OME Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against D/L-Proline Analogs


D-Proline vs. L-Proline: Diastereoselectivity Advantage in Asymmetric Catalysis

In asymmetric synthesis of optically active cyclic ketols, D-proline-based catalysis exhibits markedly superior diastereoselectivity compared to L-proline-based catalysis under comparable reaction conditions [1]. This stereochemical differentiation stems from distinct transition-state conformations accessible to the D- versus L-proline scaffold, as elucidated through conformational analysis and three-dimensional transition-state modeling [1].

Asymmetric synthesis Organocatalysis Diastereoselectivity

D-Proline Scaffold: Enzymatic Recognition Divergence from L-Proline in Biological Systems

D-Proline exhibits fundamentally different substrate recognition compared to L-proline in proline dehydrogenase (ProDH) enzymatic systems [1][2]. L-Proline serves as the native substrate with defined activity, whereas D-proline is neither a substrate nor an inhibitor of the same enzyme [1][2]. This metabolic discrimination is essential for designing peptidomimetics resistant to endogenous enzymatic degradation pathways that process L-amino acid-containing sequences [1].

Enzymology Substrate specificity Proline metabolism

D-Proline Incorporation in Peptides: Protease Resistance and Conformational Modulation

Substitution of L-amino acids with D-proline in peptide sequences confers significant resistance to proteolytic degradation [1][2]. Enzymatic hydrolysis studies demonstrate that peptides containing D-proline at the P2 position are 'scarcely hydrolyzed,' whereas corresponding L-proline-containing peptides are good substrates for peptidyl-dipeptidase [1]. This stereochemistry-dependent susceptibility enables rational design of metabolically stabilized therapeutic peptides [1][2].

Peptide engineering Protease resistance Peptidomimetics

H2N-D-PRO-OME Hydrochloride Salt Form: Enhanced Aqueous Stability and Solubility for Workflow Compatibility

The hydrochloride salt form of H2N-D-PRO-OME (D-proline methyl ester hydrochloride, CAS 65365-28-8) demonstrates enhanced stability and aqueous solubility compared to the free base form, facilitating broader compatibility with aqueous reaction conditions and biological assay workflows . The salt form provides defined melting point (69-71°C) and boiling point (213.6°C at 760 mmHg), enabling reproducible handling and storage protocols [1].

Formulation Stability Solubility

D- vs. L-Proline Methyl Ester: Differential Conformational Behavior Upon Lanthanide Complexation

¹H NMR studies reveal that L-proline and its methyl esters adopt distinct conformations upon interaction with Pr(ODA)₃³⁻ lanthanide complexes compared to D-proline derivatives [1]. Concentration-dependent absorption dissymmetry factor (g_abs) measurements indicate that the Pfeiffer effect in this system follows the associated model for L-proline derivatives, demonstrating stereochemically distinct binding modes [1].

Chiral recognition Spectroscopy Conformational analysis

H2N-D-PRO-OME Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Users


Asymmetric Organocatalytic Synthesis Requiring Superior Diastereoselectivity

H2N-D-PRO-OME and its D-proline scaffold derivatives are indicated for asymmetric organocatalytic transformations where diastereoselectivity, rather than mere enantioselectivity, is the critical quality parameter [1]. Evidence from cyclic ketol synthesis demonstrates that D-proline-based catalysis yields markedly superior diastereoselective outcomes compared to L-proline catalysts under comparable reaction conditions [1]. Users pursuing optically active products with multiple stereocenters should prioritize D-proline-derived catalysts when diastereomeric purity is a key specification.

Protease-Resistant Peptide and Peptidomimetic Design

In peptide-based therapeutic or probe development, H2N-D-PRO-OME incorporation at strategic positions (particularly P2 position relative to cleavage sites) confers quantifiable resistance to peptidyl-dipeptidase hydrolysis [1][2]. L-Proline-containing peptides are efficiently hydrolyzed as good substrates, whereas D-proline-containing analogs are 'scarcely hydrolyzed' [1]. This stereochemistry-driven stability differential directly addresses the common limitation of poor in vivo half-life encountered with natural L-peptide therapeutics [2].

Chiral Building Block for Enantiomeric Product Space Not Accessible via L-Proline Derivatives

H2N-D-PRO-OME provides access to the enantiomeric product series that cannot be obtained using L-proline-based building blocks or catalysts [1]. Optically active prolines catalyze enantioselective Aldol-type reactions, conjugate additions, and Mannich reactions to yield polyfunctional chiral molecules [1]. The D-configuration yields product enantiomers antipodal to those obtained with L-proline catalysts, making H2N-D-PRO-OME essential when a specific target enantiomer is required for biological activity or regulatory compliance [1].

Biological Studies Requiring Discrimination from Endogenous L-Proline Metabolism

H2N-D-PRO-OME and D-proline derivatives are appropriate for studies where metabolic discrimination from endogenous L-proline pathways is required [1][2]. Direct head-to-head enzymatic data demonstrate that D-proline is neither a substrate nor an inhibitor of proline dehydrogenase, whereas L-proline actively participates in NAD⁺ reduction [1][2]. This complete metabolic separation ensures that D-proline-containing compounds will not interfere with or be processed by native L-proline metabolic machinery, a critical consideration for accurate interpretation of biological assay results [1].

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